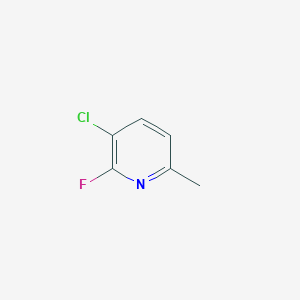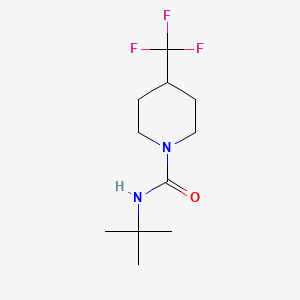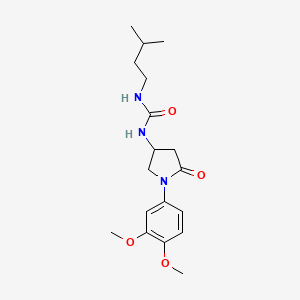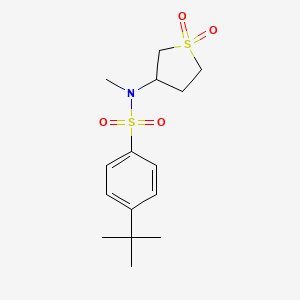
3-Chloro-2-fluoro-6-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-fluoropyridine is used as a reactant in the synthesis of several compounds with therapeutic potential . It’s a derivative of 2-fluoro-6-methylpyridine, also known as 2-fluoro-6-picoline .
Synthesis Analysis
The synthesis of fluorinated pyridines, including 3-Chloro-2-fluoro-6-methylpyridine, has been a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular formula of this compound is C6H5ClFN . Its molecular weight is 145.56 . The InChI key for this compound is BGDYLOGCMJAUHR-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound is used as a reactant in the synthesis of several compounds with therapeutic potential . It’s a derivative of 2-fluoro-6-methylpyridine, also known as 2-fluoro-6-picoline .Physical And Chemical Properties Analysis
The physical form of this compound is solid . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Organic Synthesis and Functionalization
The functionalization of pyridines, such as 2-Fluoro-4-methylpyridine, showcases the synthesis of complex molecules for enhancing acetylcholine release, demonstrating the compound's utility in the development of cognition-enhancing drugs (Pesti et al., 2000). Additionally, the chemoselective amination of halogenated pyridines highlights the versatile reactivity of these compounds, enabling the synthesis of derivatives with potential pharmaceutical applications (Stroup et al., 2007).
Medical Imaging
The development of fluorine-18 labeled fluoropyridines for Positron Emission Tomography (PET) imaging emphasizes the importance of halogenated pyridines in medical diagnostics. These compounds enhance the stability and suitability of radiotracers for in vivo imaging, offering insights into disease mechanisms and therapeutic effects (Carroll et al., 2007).
Polymerization Catalysts
Research into the fluorine substituents on iminopyridine Fe(II) and Co(II) complexes for isoprene polymerization reveals the impact of halogenation on catalytic activity and polymer properties. These findings are crucial for developing more efficient catalysts for rubber synthesis, affecting various industrial applications (Zhu et al., 2018).
Molecular Structure and Photophysics
Studies on the tunable emission of polymer light-emitting diodes (OLEDs) using Ir(III) complexes with halogenated ligands, including fluorophenyl pyridine derivatives, demonstrate the structural role of these compounds in electronic devices. Such research is key to advancing OLED technology for display and lighting applications (Cho et al., 2010).
Mecanismo De Acción
Target of Action
Fluoropyridines, a class of compounds to which it belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various pharmaceuticals and agrochemicals .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how they interact with their targets.
Biochemical Pathways
Fluoropyridines are often used in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that they may play a role in the formation of carbon-carbon bonds in biochemical pathways.
Pharmacokinetics
Its molecular weight is 14556 , which could influence its absorption and distribution
Result of Action
Given its potential use in the synthesis of pharmaceuticals and agrochemicals , it may contribute to the therapeutic effects of these compounds.
Action Environment
The action of 3-Chloro-2-fluoro-6-methylpyridine can be influenced by various environmental factors. For instance, it is recommended to be stored in a refrigerator , suggesting that its stability could be affected by temperature. Additionally, its reactivity in Suzuki–Miyaura cross-coupling reactions could be influenced by the presence of a transition metal catalyst .
Safety and Hazards
The compound is classified as a warning under the GHS07 signal word. It has hazard statements H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Direcciones Futuras
The interest towards fluoropyridines, including 3-Chloro-2-fluoro-6-methylpyridine, is explained by their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
Propiedades
IUPAC Name |
3-chloro-2-fluoro-6-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJAFDDPOQNOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2936197.png)


![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2936202.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2936205.png)
![4-(azepan-1-ylsulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2936208.png)


![2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2936213.png)
![4-[(3-methoxyphenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2936214.png)
![1-ethyl-4-[8-(4-methoxybenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperazine hydrochloride](/img/structure/B2936215.png)
